molecular formula C19H21ClO2 B14736298 2-Benzyl-2-(4-chlorophenyl)hexanoic acid CAS No. 2955-47-7

2-Benzyl-2-(4-chlorophenyl)hexanoic acid

Cat. No.: B14736298
CAS No.: 2955-47-7
M. Wt: 316.8 g/mol
InChI Key: DXUBWNXUFPOUSV-UHFFFAOYSA-N
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Description

2-Benzyl-2-(4-chlorophenyl)hexanoic acid is an organic compound with the molecular formula C19H21ClO2 and a molecular weight of 316.82 g/mol . It is characterized by a benzyl group and a 4-chlorophenyl group attached to a hexanoic acid backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-(4-chlorophenyl)hexanoic acid typically involves the reaction of benzyl chloride with 4-chlorobenzyl cyanide, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of automated reactors and advanced purification techniques like recrystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-(4-chlorophenyl)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-2-(4-chlorophenyl)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-2-(4-chlorophenyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-2-(4-fluorophenyl)hexanoic acid
  • 2-Benzyl-2-(4-bromophenyl)hexanoic acid
  • 2-Benzyl-2-(4-methylphenyl)hexanoic acid

Uniqueness

2-Benzyl-2-(4-chlorophenyl)hexanoic acid is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

2955-47-7

Molecular Formula

C19H21ClO2

Molecular Weight

316.8 g/mol

IUPAC Name

2-benzyl-2-(4-chlorophenyl)hexanoic acid

InChI

InChI=1S/C19H21ClO2/c1-2-3-13-19(18(21)22,14-15-7-5-4-6-8-15)16-9-11-17(20)12-10-16/h4-12H,2-3,13-14H2,1H3,(H,21,22)

InChI Key

DXUBWNXUFPOUSV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC1=CC=CC=C1)(C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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